molecular formula C16H18N4O2 B5782022 3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid

3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid

Cat. No.: B5782022
M. Wt: 298.34 g/mol
InChI Key: PAEXVKXIWPEPCV-UHFFFAOYSA-N
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Description

3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is a complex organic compound characterized by its unique tetraaza-fluorene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetraaza-fluorene Core: This step involves the cyclization of appropriate precursors under specific conditions, such as high temperature and the presence of a catalyst.

    Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Propionic Acid Group: This can be achieved through a substitution reaction where a propionic acid derivative is introduced to the tetraaza-fluorene core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the tetraaza-fluorene core or the propionic acid side chain.

    Reduction: Reduction reactions could be used to modify the oxidation state of the nitrogen atoms in the tetraaza-fluorene core.

    Substitution: Various substitution reactions can introduce different functional groups to the compound, enhancing its reactivity or altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, catalysis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.

    Industry: Used in the synthesis of advanced materials, organic electronics, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluorene: Lacks the propionic acid group, potentially less reactive.

    1,5,8a,9-Tetraaza-fluorene: Lacks methyl groups, different electronic properties.

    Propionic Acid Derivatives: Simpler structure, different reactivity.

Uniqueness

3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is unique due to its combination of a tetraaza-fluorene core with multiple methyl groups and a propionic acid side chain, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-8-7-9(2)17-15-14(8)16-18-10(3)12(5-6-13(21)22)11(4)20(16)19-15/h7H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXVKXIWPEPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=C(C(=NC3=C12)C)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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